Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate
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Overview
Description
Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate is a chemical compound with the molecular formula C10H15FO3 and a molecular weight of 202.23 g/mol . It is characterized by a cyclooctane ring substituted with a fluoro group, an oxo group, and a carboxylate ester group. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate typically involves the fluorination of a cyclooctane derivative followed by esterification. One common method includes the reaction of cyclooctanone with a fluorinating agent such as Selectfluor to introduce the fluoro group. The resulting 1-fluoro-2-oxocyclooctane is then reacted with methanol and a suitable catalyst to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems and advanced purification techniques such as distillation and crystallization ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted cyclooctane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate involves its interaction with specific molecular targets, leading to various biochemical effects. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the oxo and carboxylate groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of target proteins and pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 1-chloro-2-oxocyclooctane-1-carboxylate
- Methyl 1-bromo-2-oxocyclooctane-1-carboxylate
- Methyl 1-iodo-2-oxocyclooctane-1-carboxylate
Uniqueness
Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate is unique due to the presence of the fluoro group, which imparts distinct electronic and steric properties compared to its chloro, bromo, and iodo analogs. The fluoro group can enhance the compound’s stability and reactivity, making it a valuable intermediate in various chemical transformations .
Biological Activity
Methyl 1-fluoro-2-oxocyclooctane-1-carboxylate is a compound that has garnered attention in the field of medicinal chemistry and drug development. Its unique structure, which includes a fluorinated cyclooctane moiety, positions it as a potential candidate for various biological applications, particularly in molecular imaging and drug targeting.
The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and nucleic acids. The fluorine atom in its structure enhances its electrophilic character, which can facilitate interactions with nucleophilic sites in biomolecules. This property is particularly useful in bioconjugation processes, allowing for the development of targeted drug delivery systems.
Applications in Drug Discovery
This compound has been utilized in the synthesis of bioconjugates for molecular imaging applications. For instance, it has been successfully conjugated with DOTA (a chelator for radiometals) to create imaging agents that can be used in positron emission tomography (PET) scans. Such conjugates demonstrate high specific activity and radiochemical purity, making them suitable for clinical applications in oncology .
Case Studies
- Molecular Imaging of Neuropeptide Y : A study highlighted the use of a DOTA-MFCO conjugate for imaging neuroblastoma. The conjugate exhibited excellent radiochemical properties and was able to target neuropeptide Y analogs effectively. This application underscores the potential of this compound in developing targeted therapies for cancer .
- Drug Targeting : The compound's ability to enhance the rate of dipolar cycloaddition reactions with azides has been leveraged to create targeted delivery systems for therapeutic agents. This property allows for selective targeting of disease sites while minimizing off-target effects .
Synthesis and Characterization
The synthesis of this compound typically involves several steps starting from cyclooctene derivatives. A notable method includes fluorination using Selectfluor, followed by conversion to cyclooctanone and subsequent saponification to yield the final product. This synthetic route is efficient and yields high-purity compounds suitable for biological studies .
Table: Synthesis Steps
Step | Reaction | Conditions | Yield |
---|---|---|---|
1 | Fluorination of cyclooctene | Using Selectfluor | High |
2 | Conversion to cyclooctanone | One-pot elimination | Moderate |
3 | Saponification | Base treatment | High |
Research Findings
Recent research emphasizes the versatility of this compound in bioconjugation chemistry. The incorporation of fluorine not only aids in enhancing biological interactions but also improves the stability and specificity of the resulting bioconjugates .
Summary of Findings
- Enhanced Interaction : The fluorine atom increases reactivity towards biomolecules.
- Targeted Delivery : Effective in creating conjugates for specific drug delivery.
- Imaging Applications : Promising results in molecular imaging studies.
Properties
IUPAC Name |
methyl 1-fluoro-2-oxocyclooctane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FO3/c1-14-9(13)10(11)7-5-3-2-4-6-8(10)12/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QALOVNLUOJPBGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCCCCCC1=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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